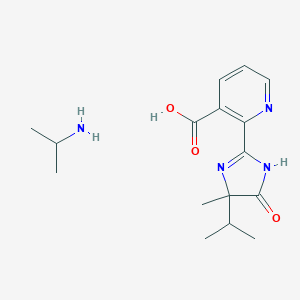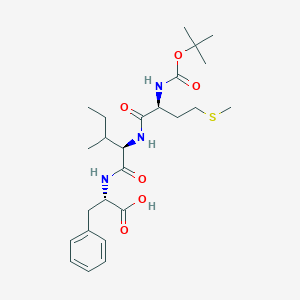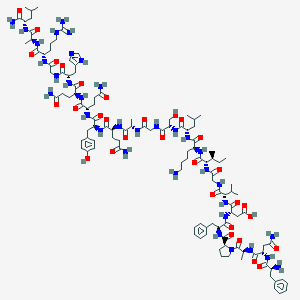
Obestatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Obestatin is a 23-amino acid peptide hormone that was first isolated from the stomach of rats in 2005. It is derived from the same precursor as ghrelin, known as preproghrelin. Unlike ghrelin, which stimulates appetite, this compound is believed to suppress food intake and regulate energy balance. The name “this compound” is derived from the Latin words “obedere” (to devour) and “statin” (to suppress), reflecting its role in appetite regulation .
Wissenschaftliche Forschungsanwendungen
Obestatin wurde ausgiebig für seine vielfältigen biologischen Funktionen und potenziellen therapeutischen Anwendungen untersucht:
Chemie: this compound-Analoga werden verwendet, um die Peptidchemie zu untersuchen, einschließlich Struktur-Aktivitätsbeziehungen und Peptid-Rezeptor-Interaktionen.
Biologie: this compound spielt eine Rolle bei der Regulierung des Appetits, des Energiestoffwechsels und der Magen-Darm-Motilität. .
Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von Stoffwechselstörungen wie Fettleibigkeit und Typ-2-Diabetes. .
Industrie: This compound und seine Analoga werden bei der Entwicklung von peptidbasierten Therapeutika und diagnostischen Werkzeugen eingesetzt
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Interaktionen mit spezifischen Rezeptoren und Signalwegen:
Rezeptoren: Ursprünglich wurde angenommen, dass this compound den G-Protein-gekoppelten Rezeptor 39 (GPR39) aktiviert, aber diese Erkenntnis ist umstritten. .
Signalwege: this compound beeinflusst verschiedene Signalwege, darunter die Aktivierung der Adenosinmonophosphat-aktivierten Proteinkinase (AMPK) und die Phosphorylierung der Proteinkinase B (AKT). .
Wirkmechanismus
Target of Action
Obestatin, a 23-amino-acid peptide, is derived from the preproghrelin precursor . It primarily targets the GPR39 receptor, a ghrelin and motilin family receptor . This receptor is involved in transducing signals in skeletal muscle . This compound also targets proteins and transcription factors similar to ghrelin, such as FoxO family members, which are crucial for salvaging skeletal muscle atrophy . Additionally, it has been postulated that this compound may interact with incretin receptors, such as the glucagon-like peptide-1 receptor (GLP-1R) .
Mode of Action
This compound interacts with its primary target, the GPR39 receptor, to transduce signals in skeletal muscle . It also influences the downstream signaling of GHS-R or interacts with a heterodimer of GHS-R . At 10 nM, this compound inhibits glucose-induced insulin secretion, while at 1 nM, it potentiates the insulin response to glucose, arginine, and tolbutamide .
Biochemical Pathways
This compound plays a role in various physiological processes, including appetite regulation, energy balance, and glucose homeostasis . It opposes the actions of ghrelin, which are growth hormone secretion and increased appetite . This compound also upregulates GLP-1R expression and increases beta-cell survival .
Result of Action
This compound has multiple physiological functions, including appetite regulation . It was originally obtained from the gastric mucosa in rats, but subsequent studies showed that it could be expressed in various tissues and had different effects in various organs and tissues . It has been associated with a variety of biological functions such as feeding, drinking, incretion, memory, and sleep, and with neuropsychiatric manifestations .
Biochemische Analyse
Biochemical Properties
Obestatin interacts with various enzymes, proteins, and other biomolecules. It has been found to bind to crude plasma membrane preparation of rat jejunum with high affinity
Cellular Effects
This compound has been reported to inhibit food and water intake, body weight gain, and gastrointestinal motility . It also mediates promotion of cell survival and prevention of apoptosis . This compound-induced increases in beta cell mass, enhanced adipogenesis, and improved lipid metabolism have been noted along with up-regulation of genes associated with beta cell regeneration, insulin production, and adipogenesis .
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, at 10 nM, this compound inhibited glucose-induced insulin secretion, while at 1 nM, it potentiated the insulin response to glucose, arginine, and tolbutamide .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are still being studied. It is known that this compound has a short biological half-life and is rapidly degraded .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins .
Subcellular Localization
It is known that this compound can be expressed in various tissues and has different effects in various organs and tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Obestatin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification and quality control processes. Advances in peptide synthesis technology have enabled the efficient production of this compound with high purity and yield. The use of automated peptide synthesizers and optimized reaction conditions has further streamlined the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Obestatin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um das Peptid zu modifizieren, um seine Struktur-Funktionsbeziehungen zu untersuchen und seine Stabilität und Bioaktivität zu verbessern.
Häufige Reagenzien und Bedingungen:
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Jod können verwendet werden, um Disulfidbrücken in this compound einzuführen und seine dreidimensionale Struktur zu stabilisieren.
Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) können Disulfidbrücken aufbrechen, was die Untersuchung der linearen Form des Peptids ermöglicht.
Substitution: Aminosäurensubstitutionen können mittels ortgerichteter Mutagenese eingeführt werden, um die Rolle spezifischer Reste in der Funktion von this compound zu untersuchen
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Analoga und Derivate von this compound, die in der Forschung verwendet werden, um seine biologische Aktivität und potenzielle therapeutische Anwendungen zu verstehen .
Vergleich Mit ähnlichen Verbindungen
Obestatin ist in seiner Herkunft und Funktion einzigartig, weist aber Ähnlichkeiten mit anderen Peptiden auf, die aus dem Preproghrelin-Gen stammen:
Ghrelin: Im Gegensatz zu this compound stimuliert Ghrelin den Appetit und fördert die Gewichtszunahme. .
Motilin: Ein weiteres Peptidhormon, das die Magen-Darm-Motilität reguliert.
Ähnliche Verbindungen:
- Ghrelin
- Motilin
- Glucagon-like peptide 1 (GLP-1)
- Peptid YY (PYY)
Zusammenfassend lässt sich sagen, dass this compound ein faszinierendes Peptid mit vielfältigen biologischen Funktionen und potenziellen therapeutischen Anwendungen ist. Seine einzigartige Herkunft und seine entgegengesetzten Wirkungen zu Ghrelin machen es zu einem wertvollen Ziel für die Forschung in der Stoffwechselregulation und der peptidbasierten Therapie.
Eigenschaften
CAS-Nummer |
869705-22-6 |
|---|---|
Molekularformel |
C114H174N34O31 |
Molekulargewicht |
2516.8 g/mol |
IUPAC-Name |
(3S)-4-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C114H174N34O31/c1-12-60(8)93(146-90(157)54-128-111(177)92(59(6)7)147-109(175)81(50-91(158)159)143-108(174)78(46-65-25-17-14-18-26-65)144-110(176)83-29-22-42-148(83)113(179)63(11)132-105(171)80(49-87(120)154)139-97(163)69(116)45-64-23-15-13-16-24-64)112(178)137-71(27-19-20-40-115)101(167)140-76(44-58(4)5)106(172)145-82(55-149)99(165)127-52-88(155)130-61(9)95(161)134-72(34-37-84(117)151)103(169)141-77(47-66-30-32-68(150)33-31-66)107(173)136-73(35-38-85(118)152)102(168)135-74(36-39-86(119)153)104(170)142-79(48-67-51-124-56-129-67)98(164)126-53-89(156)133-70(28-21-41-125-114(122)123)100(166)131-62(10)96(162)138-75(94(121)160)43-57(2)3/h13-18,23-26,30-33,51,56-63,69-83,92-93,149-150H,12,19-22,27-29,34-50,52-55,115-116H2,1-11H3,(H2,117,151)(H2,118,152)(H2,119,153)(H2,120,154)(H2,121,160)(H,124,129)(H,126,164)(H,127,165)(H,128,177)(H,130,155)(H,131,166)(H,132,171)(H,133,156)(H,134,161)(H,135,168)(H,136,173)(H,137,178)(H,138,162)(H,139,163)(H,140,167)(H,141,169)(H,142,170)(H,143,174)(H,144,176)(H,145,172)(H,146,157)(H,147,175)(H,158,159)(H4,122,123,125)/t60-,61-,62-,63-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-/m0/s1 |
InChI-Schlüssel |
OJSXICLEROKMBP-FFUDWAICSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
Sequenz |
FNAPFDVGIKLSGAQYQQHGRAL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


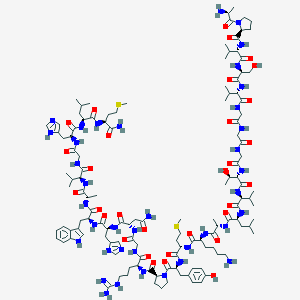

![[D-Trp7,9,10]-Substance P](/img/structure/B13178.png)
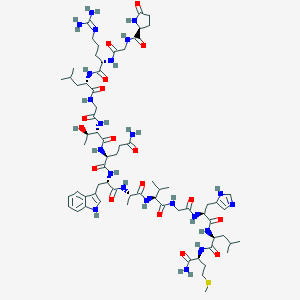
![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)
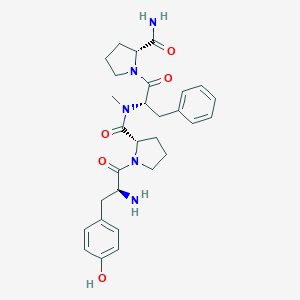
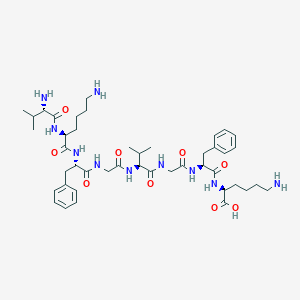
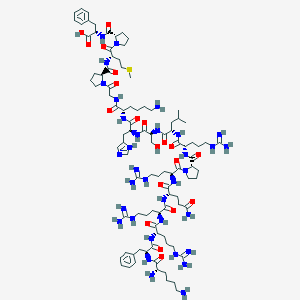
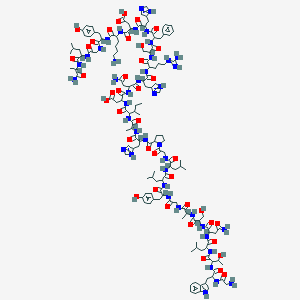
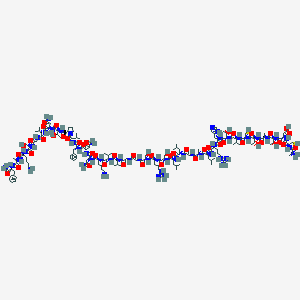
![Lys-[Des-Arg9]Bradykinin](/img/structure/B13264.png)
